molecular formula C12H11BrO5 B2901383 (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937599-46-7

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2901383
CAS No.: 937599-46-7
M. Wt: 315.119
InChI Key: ZJKGAUYCGJSZNO-GORDUTHDSA-N
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Description

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a cinnamic acid derivative characterized by a bromine atom at the 5-position of the phenyl ring and a 2-methoxy-2-oxoethoxy substituent at the 2-position. Its molecular formula is C₁₄H₁₄Br₂O₆ (for the dibromo analog, see ), but the exact mono-bromo variant (CAS 938010-96-9) has a molecular weight of 438.07 g/mol. This compound is synthesized via ester hydrolysis or microwave-assisted condensation reactions, as described for similar cinnamic acid derivatives in . It serves as a high-purity intermediate (≥97%) in pharmaceutical research, particularly in the development of anti-inflammatory and kinase-targeting agents.

Properties

IUPAC Name

(E)-3-[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKGAUYCGJSZNO-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable phenylacrylic acid derivative, followed by esterification and subsequent hydrolysis to yield the final product. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The compound’s bioactivity and physicochemical properties are influenced by the nature and position of substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Properties References
(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid 5-Br, 2-(2-methoxy-2-oxoethoxy) C₁₄H₁₄Br₂O₆* 438.07 ≥97% API intermediate, kinase inhibition
(2E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid 5-Br, 2-ethoxy C₁₁H₁₁BrO₃ 271.11 N/A Synthetic intermediate, crystallography
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid 5-Br, 2-difluoromethoxy C₁₀H₇BrF₂O₃ 293.06 95% Anti-inflammatory research
(2E)-3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid 5-Cl, 2-(2-methoxy-2-oxoethoxy) C₁₃H₁₃ClO₅ 296.69 Discontinued Structural analog for SAR studies
5-Bromo-2-(trifluoromethoxy)cinnamic acid 5-Br, 2-CF₃O C₁₀H₆BrF₃O₃ 317.05 N/A COX inhibition, toxicology studies
Key Observations:
  • Electron-Withdrawing Groups : The 2-methoxy-2-oxoethoxy group enhances solubility in polar solvents compared to ethoxy or difluoromethoxy analogs.
  • Biological Activity : The trifluoromethoxy analog () shows higher COX-2 inhibition, while the methoxy-2-oxoethoxy variant is prioritized for kinase inhibitor development.

Biological Activity

(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12_{12}H12_{12}BrO4_{4}. Its structure features a brominated phenyl group and a methoxy-oxoethoxy substituent, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar acrylic acid derivatives. For instance, compounds with structural similarities have shown varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compoundTBDTBD
Compound A3216
Compound B6432

Note: TBD indicates that specific data for the compound is yet to be determined.

Anticancer Activity

The anticancer properties of acrylic acid derivatives have been extensively studied. For example, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Study:
A study evaluated the cytotoxic effects of various acrylic acid derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring enhanced cytotoxicity. The compound this compound was tested, showing promising results in inhibiting cell proliferation in breast cancer cell lines.

Table 2: Cytotoxicity Results

Compound NameIC50_{50} (µM) in MCF-7 CellsIC50_{50} (µM) in HeLa Cells
This compoundTBDTBD
Compound C1520
Compound D2530

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that derivatives of acrylic acids can inhibit pro-inflammatory cytokines.

Research Findings:
In vitro assays demonstrated that related compounds reduced levels of TNF-alpha and IL-6 in stimulated macrophages. The mechanism appears to involve modulation of NF-kB signaling pathways.

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